molecular formula C21H22N4O3 B2601234 N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097912-95-1

N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2601234
CAS No.: 2097912-95-1
M. Wt: 378.432
InChI Key: FRNLRRIESUCPAB-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a quinoxaline moiety, and a methoxyphenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-16-8-6-15(7-9-16)12-23-21(26)25-11-10-17(14-25)28-20-13-22-18-4-2-3-5-19(18)24-20/h2-9,13,17H,10-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNLRRIESUCPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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